1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate)
Brand Name: Vulcanchem
CAS No.: 123864-17-5
VCID: VC0182721
InChI: InChI=1S/C46H58O10/c1-5-43(47)53-31-13-9-7-11-15-35(3)29-33-51-39-21-17-37(18-22-39)45(49)55-41-25-27-42(28-26-41)56-46(50)38-19-23-40(24-20-38)52-34-30-36(4)16-12-8-10-14-32-54-44(48)6-2/h5-6,17-28,35-36H,1-2,7-16,29-34H2,3-4H3
SMILES: CC(CCCCCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCCCCOC(=O)C=C
Molecular Formula: C46H58O10
Molecular Weight: 770.96

1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate)

CAS No.: 123864-17-5

Cat. No.: VC0182721

Molecular Formula: C46H58O10

Molecular Weight: 770.96

* For research use only. Not for human or veterinary use.

1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) - 123864-17-5

Specification

CAS No. 123864-17-5
Molecular Formula C46H58O10
Molecular Weight 770.96
IUPAC Name [4-[4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoyl]oxyphenyl] 4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoate
Standard InChI InChI=1S/C46H58O10/c1-5-43(47)53-31-13-9-7-11-15-35(3)29-33-51-39-21-17-37(18-22-39)45(49)55-41-25-27-42(28-26-41)56-46(50)38-19-23-40(24-20-38)52-34-30-36(4)16-12-8-10-14-32-54-44(48)6-2/h5-6,17-28,35-36H,1-2,7-16,29-34H2,3-4H3
Standard InChI Key IBYXBHRGDTUIBX-UHFFFAOYSA-N
SMILES CC(CCCCCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCCCCOC(=O)C=C

Introduction

Chemical Structure and Properties

1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) is identified by the CAS number 123864-17-5. The compound has a molecular formula of C38H42O10 with a molecular weight of approximately 658.73 g/mol, though some sources report variations in these measurements . This discrepancy may be attributed to different measurement techniques or calculation methods.

The compound features a central 1,4-phenylene core connected to benzoate groups with terminal acryloyloxy functional groups. This structural arrangement provides the compound with its characteristic liquid crystalline properties due to the rigid core and flexible side chains that allow for ordered molecular alignment while maintaining mobility.

PropertyValue
Boiling point779.2±60.0 °C (Predicted)
Density1.156
Vapor pressure0.005 Pa at 20-50°C
Storage temperature2-8°C
FormSolid: particulate/powder
ColorWhite
LogP6.2 at 30°C and pH 6.97
Mesophase behaviorCr 107 N 157 I

The mesophase behavior indicated in the table shows that the compound transitions from crystalline (Cr) phase to nematic (N) phase at 107°C and then to isotropic (I) phase at 157°C . This thermal behavior is critical for its applications in liquid crystal technologies.

Synonyms and Related Compounds

The compound is known by several synonyms in scientific literature and commercial contexts:

  • RM 1

  • 1,4-phenylene bis(4-((acryloyloxy)methoxy)benzoate)

  • Benzoic acid, 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 1,4-phenyleneester

  • 1,4-Phenylene bis[4-[6-(acryloyloxy)hexyloxy]benzoate]

Several structurally related compounds exist with similar applications, including 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) (CAS: 125248-71-7) and 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) (CAS: 174063-87-7) .

Applications in Advanced Materials

Liquid Crystal Displays

The primary application of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) is in the production of liquid crystal displays (LCDs). The compound functions as a liquid crystal monomer that can be polymerized to form stable networks with liquid crystalline properties. These properties are essential for various LCD technologies, including TN-LCD, STN-LCD, and TFT-LCD, with TFT-LCD being most prevalent due to its superior display performance.

The compound's stick-like molecular structure and polarizable groups enable it to maintain the orderly orientation necessary for liquid crystal phases. When incorporated into displays, it allows for the precise manipulation of light through controlled molecular alignments.

Photonic Materials and Responsive Polymers

Beyond conventional displays, this compound has shown significant potential in developing advanced photonic materials. Research indicates that the acrylate functional groups enable polymerization reactions that can create specialized materials with responsive properties.

Application AreaKey Properties UtilizedPotential Uses
Photonic filmsLiquid crystalline alignmentReflective displays, optical filters
Responsive polymersStimuli sensitivity to temperature/humiditySensors, actuators
Liquid crystal elastomersCombined elasticity and anisotropyArtificial muscles, soft robotics
Gas separation membranesMolecular alignmentSelective filtration systems

Biomedical Applications

Research has explored the potential of this compound and related liquid crystal monomers in drug delivery systems. The polymer networks formed by these monomers show promise for controlled release mechanisms, particularly for hydrophilic drugs. In vitro studies have indicated that the release profile can be modulated by adjusting the cross-linking density of the network.

Research Findings and Current Developments

Liquid Crystalline Transformation Kinetics

Studies focusing on the transformation kinetics of liquid crystalline compounds based on 1,4-phenylene derivatives have revealed important insights into their thermal behavior. Research using differential scanning calorimetry (DSC) has determined the apparent activation energy of transformation and Avrami exponent values for these materials .

For related 1,4-phenylene derivatives like 1,4-phenylene 4-n-methoxybenzoate-4-allyl-oxybenzoate (PMOBAOB), an apparent activation energy of transformation of 639.0 kJ mol⁻¹ was recorded, with an Avrami exponent of 1.8. These parameters provide valuable information about the crystallization process and phase transition behavior, which are crucial for optimizing material performance in applications .

Multicolor Photonic Patterns

Recent research has focused on developing multicolor photonic patterns through specialized polymerization techniques using liquid crystalline compounds like 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate). These studies have demonstrated that when properly polymerized, these compounds can create structures with unique optical properties that respond dynamically to environmental stimuli such as humidity and temperature changes .

Temperature-Responsive Cholesteric Liquid Crystals

Investigation into temperature-responsive cholesteric liquid crystals has examined how endcap molecules impact the properties of these systems. Research has shown that incorporating compounds like 2-methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) (structurally similar to our target compound) significantly affects the formation of oligomer chains, resulting in narrower oligomer length distributions compared to non-endcapped counterparts .

This research has also revealed that glass transition temperatures (Tg) and isotropic transition temperatures (Ti) are influenced by the chemical structure of these compounds, with variations in the endcap molecules leading to different thermal behaviors.

CategoryInformation
GHS SymbolGHS07
Signal wordWarning
Hazard statementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary statementsP261 - Avoid breathing dust/fume/gas/mist/vapours/spray
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The compound should be stored at low temperatures (2-8°C) and kept dry to maintain its stability and effectiveness . Proper handling practices, including the use of appropriate personal protective equipment, are essential when working with this material.

Future Research Directions and Prospects

The future development of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) and related compounds is likely to focus on several emerging research areas:

  • Development of air-curable, high-resolution patternable liquid crystal systems for large-scale photonic film production

  • Integration with other functional materials to create hybrid systems with enhanced properties

  • Exploration of biomedical applications, including advanced drug delivery systems with controlled release mechanisms

  • Application in flexible electronics and displays, where the compound's unique properties could enable new form factors

  • Development of self-healing materials based on the responsive properties of liquid crystal networks

Research into liquid crystalline particles prepared from dispersion and precipitation polymerization represents another promising direction. Studies have shown that these particles can preserve the original layer spacing of the monomer mixture and align LC molecules radially, with potential applications in dye absorption and controlled release systems .

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